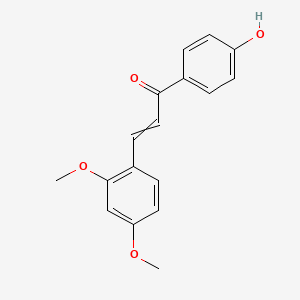
3-(2,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Cat. No. B8660203
M. Wt: 284.31 g/mol
InChI Key: LNEYYODFMSUKGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06603046B1
Procedure details


An acetonic solution of iodomethyl pivalate was prepared by allowing 0.29 g (2.1 mmol) of chloromethylpivalate to react for 30 min with 0.15 g (5.7 mmol) of sodium iodide dissolved in 10 ml of dry acetone. The acetonic solution was decanted from the precipitated sodium chloride and added to a suspension of 0.57 g (2 mmol) of 2,4-dimethoxy-4′-hydroxychalcone and 0.5 g (3.7 mmol) of potassium carbonate, which had previously been stirred under argon atmosphere for 30 min. The combined mixtures were left for 2 days at 40° C. in a sealed flask, filtered, and concentrated in vacuo to give a yellow gum, from which 0.48 g (60%) of 2,4-dimethoxy-4′-pivaloyloxy-methoxychalcone was isolated as a yellow oil by column chromatography over silica gel 60 (Merck 0.063-0.200 mm, 80 g) using petroleum ether-ethyl acetate (9:1, 1500 ml) as an eluent. The compound crystallized upon standing, m.p. 98-99° C. (methanol).





Name

Yield
60%
Identifiers


|
REACTION_CXSMILES
|
ClC[CH2:3][C:4]([CH3:9])([CH3:8])[C:5]([O-:7])=[O:6].[I-:10].[Na+].[CH3:12][O:13][C:14]1[CH:19]=[C:18]([O:20][CH3:21])[CH:17]=[CH:16][C:15]=1[CH:22]=[CH:23][C:24]([C:26]1[CH:31]=[CH:30][C:29]([OH:32])=[CH:28][CH:27]=1)=[O:25].[C:33](=O)([O-])[O-:34].[K+].[K+]>CC(C)=O>[C:5]([O:7][CH2:12][I:10])(=[O:6])[C:4]([CH3:9])([CH3:8])[CH3:3].[CH3:12][O:13][C:14]1[C:19]([O:34][CH3:33])=[C:18]([O:20][CH3:21])[CH:17]=[CH:16][C:15]=1[CH:22]=[CH:23][C:24]([C:26]1[CH:27]=[CH:28][C:29]([O:32][C:5](=[O:6])[C:4]([CH3:9])([CH3:8])[CH3:3])=[CH:30][CH:31]=1)=[O:25] |f:1.2,4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.29 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCCC(C(=O)[O-])(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0.15 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0.57 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=CC(=C1)OC)C=CC(=O)C1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
had previously been stirred under argon atmosphere for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The acetonic solution was decanted from the precipitated sodium chloride
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The combined mixtures were left for 2 days at 40° C. in a sealed flask
|
|
Duration
|
2 d
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a yellow gum
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(C)(C)C)(=O)OCI
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C=CC(=C1OC)OC)C=CC(=O)C1=CC=C(C=C1)OC(C(C)(C)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.48 g | |
| YIELD: PERCENTYIELD | 60% | |
| YIELD: CALCULATEDPERCENTYIELD | 120.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
